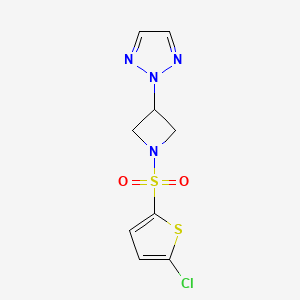

2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-11-3-4-12-14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJDHYFHOAVJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Chlorothiophene Moiety: The chlorothiophene group can be attached through coupling reactions, such as Suzuki or Stille coupling.

Formation of the Triazole Ring: The triazole ring can be synthesized using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and chlorothiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The unique structural features of 2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole suggest it may exhibit antiproliferative properties against various cancer cell lines. Research indicates that triazoles can interfere with critical cellular pathways involved in cancer progression .

Antimicrobial Properties

Triazoles are well-known for their antifungal activity. The incorporation of the sulfonyl group in this compound may enhance its effectiveness against fungal pathogens. Compounds with similar structures have shown promising results in inhibiting the growth of various fungi, making this compound a candidate for further investigation in antimicrobial research .

Anti-inflammatory Effects

The sulfonamide functionality present in this compound suggests potential anti-inflammatory activity. Compounds with similar moieties have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthesis and Biological Evaluation

Research has demonstrated effective synthetic pathways for producing this compound. These methods focus on optimizing yield while minimizing environmental impact. Biological assays are essential for evaluating the compound's efficacy against targeted diseases.

A notable study involved the synthesis of various triazole derivatives to assess their anticancer properties. Results indicated that modifications to the triazole ring significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole would depend on its specific biological target. Generally, compounds with similar structures may:

Inhibit Enzymes: By binding to the active site of enzymes, preventing substrate binding.

Interact with Receptors: Binding to cellular receptors to modulate signaling pathways.

Disrupt Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related sulfonamide-triazole derivatives, chloro/bromo-substituted analogs, and other azetidine-containing heterocycles. Key comparisons are summarized below:

Structural and Functional Comparison

Key Observations

However, the azetidine-containing target compound’s bioactivity remains uncharacterized in the provided evidence .

Structural Complexity : The azetidine-triazole hybrid’s rigidity may improve target selectivity compared to simpler triazole derivatives (e.g., phenylsulfonyl-triazole). This is analogous to the enhanced stability observed in azetidine-containing building blocks () .

Synthetic Accessibility : Sulfonamidation reactions () are robust for triazole functionalization, but the azetidine component may require additional steps (e.g., Boc protection/deprotection, as in ) .

Biological Activity

The compound 2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a complex organic molecule characterized by its unique structural components, including a triazole ring, a sulfonyl group, and an azetidine moiety. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 305.74 g/mol. The presence of the triazole ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances hydrogen bonding capabilities, allowing for effective binding to target proteins. This interaction can modulate various biological pathways, including:

- Enzyme Inhibition : Compounds similar to triazoles have shown potential as inhibitors of enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may also act on receptors, influencing signaling cascades critical for cellular function.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. For instance, studies have shown that similar compounds can outperform established antifungal agents like fluconazole against Candida species. The minimal inhibitory concentrations (MICs) of these compounds were significantly lower than those of traditional treatments .

Anticancer Properties

Triazole-containing compounds have also been evaluated for their anticancer activity. In vitro studies demonstrated that certain derivatives reduced the viability of human cancer cell lines significantly. For example, one study reported a 97.4% reduction in fungal load in mice treated with triazole derivatives without notable toxicity at low doses .

Antiviral Activity

Compounds within the triazole class have been investigated for their antiviral properties, particularly against HIV. Some derivatives showed effective inhibition of HIV replication at low concentrations, indicating potential as therapeutic agents against viral infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluconazole | Antifungal | 8 | |

| Compound A | Antifungal | 4 | |

| Compound B | Antiviral | 0.056 |

Case Studies

- Antifungal Efficacy : A study focusing on the synthesis and evaluation of triazole derivatives found that certain compounds exhibited superior antifungal activity compared to fluconazole and amphotericin B in vitro.

- Anticancer Evaluation : In vivo studies on mice demonstrated that specific triazole derivatives significantly inhibited tumor growth without severe side effects, suggesting a favorable safety profile.

Q & A

Q. Tables

Q. Table 1. Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | CH₂Cl₂ | High regioselectivity | |

| Catalyst | Triethylamine | Neutralizes HCl byproduct | |

| Reaction Time | 3 hours | Avoids side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.